molecular formula C8H10FNO2 B6266068 [5-(2-fluoroethoxy)pyridin-2-yl]methanol CAS No. 1301168-03-5

[5-(2-fluoroethoxy)pyridin-2-yl]methanol

Cat. No.: B6266068
CAS No.: 1301168-03-5
M. Wt: 171.2
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Description

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol (CAS 1301168-03-5) is a pyridine derivative with a hydroxymethyl group at position 2 and a 2-fluoroethoxy substituent at position 5 of the pyridine ring. Its molecular formula is C₈H₁₀FNO₂, and it has a molecular weight of 171.17 g/mol . The compound is used as a versatile scaffold in medicinal chemistry, particularly in the development of imaging agents and bioactive molecules. Its hydrochloride form (CAS 2247102-31-2) is also available, with a molecular weight of 207.6 g/mol and ≥95% purity .

Properties

CAS No.

1301168-03-5

Molecular Formula

C8H10FNO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of [5-(2-fluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[5-(2-fluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

Scientific Research Applications

[5-(2-fluoroethoxy)pyridin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(2-fluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares [5-(2-fluoroethoxy)pyridin-2-yl]methanol with structurally similar pyridine and pyrimidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 2-fluoroethoxy (C5), hydroxymethyl (C2) C₈H₁₀FNO₂ 171.17 High lipophilicity, potential imaging agent
(5-Fluoro-2-methoxypyridin-4-yl)methanol Methoxy (C2), fluoro (C5) C₇H₈FNO₂ 157.14 Reduced steric bulk vs. fluoroethoxy
(5-(Trifluoromethyl)pyridin-2-yl)methanol Trifluoromethyl (C5) C₇H₆F₃NO 177.12 Enhanced metabolic stability
(5-Fluoropyridin-2-yl)methanol Fluoro (C5) C₆H₅FNO 141.11 Simplest fluorinated analog
(2-Chloro-5-fluoropyridin-3-yl)methanol Chloro (C2), fluoro (C5) C₆H₄ClFNO 175.56 Halogen-rich, potential reactivity
[2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol Fluorophenyl (C2, pyrimidine) C₁₁H₉FN₂O 204.20 Pyrimidine core, bulky substituent
(5-Fluoropyrimidin-2-yl)methanol Fluoro (C5, pyrimidine) C₅H₅FN₂O 128.11 Smallest analog, pyrimidine scaffold
Key Observations:
  • Metabolic Stability : Fluorinated substituents (e.g., trifluoromethyl in ) enhance resistance to oxidative metabolism, a feature shared with the fluoroethoxy group.
  • Steric Effects : Bulky groups like fluorophenyl in may hinder binding to target proteins compared to the smaller fluoroethoxy group.

Commercial Availability

  • The hydrochloride form of this compound is supplied by multiple vendors (e.g., Biosynth, CymitQuimica) , whereas analogs like (5-fluoropyrimidin-2-yl)methanol are less widely available.

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